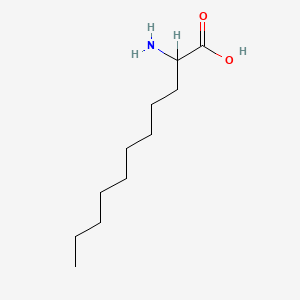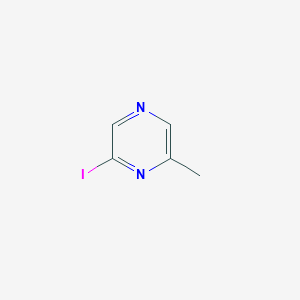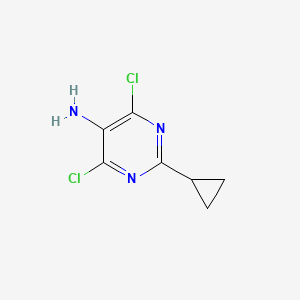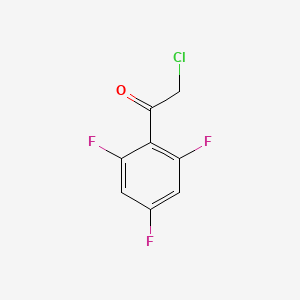![molecular formula C32H58Cl2N2P2Pd+2 B8798559 Dichlorobis[DI-tert-butyl(4-dimethylaminophenyl)phosphino]palladium(II)](/img/structure/B8798559.png)
Dichlorobis[DI-tert-butyl(4-dimethylaminophenyl)phosphino]palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CS-W011402 involves the reaction of palladium chloride (PdCl2) with Amphos ligands. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dichloromethane or toluene. The reaction conditions include maintaining a temperature range of 25-30°C and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of CS-W011402 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
CS-W011402 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium species.
Substitution: The ligands in CS-W011402 can be substituted with other ligands to form different palladium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Ligand exchange reactions often use phosphine ligands and are carried out in solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species .
Scientific Research Applications
CS-W011402 has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as cross-coupling reactions and hydrogenation processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: CS-W011402 is used in industrial processes for the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of CS-W011402 involves its ability to coordinate with various ligands and substrates. The palladium center in the compound acts as a catalytic site, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in cross-coupling reactions, the palladium center coordinates with the reactants to form intermediate complexes, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
CS-W011402 can be compared with other palladium-based compounds such as:
PdCl2(PPh3)2: Similar to CS-W011402 but uses triphenylphosphine (PPh3) as the ligand.
Pd(OAc)2: Palladium acetate, commonly used in similar catalytic applications.
Pd(dba)2: Palladium dibenzylideneacetone, another widely used palladium complex in organic synthesis .
The uniqueness of CS-W011402 lies in its specific ligand environment, which provides distinct reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C32H58Cl2N2P2Pd+2 |
|---|---|
Molecular Weight |
710.1 g/mol |
IUPAC Name |
ditert-butyl-[4-(dimethylamino)phenyl]phosphanium;dichloropalladium |
InChI |
InChI=1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H;/q;;;;+2 |
InChI Key |
DWOZNANUEDYIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Nitro-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B8798517.png)

![[3-Formyl-4-(2-iodobenzyloxy)phenyl]acetic acid methyl ester](/img/structure/B8798554.png)



![2-Butyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8798579.png)

